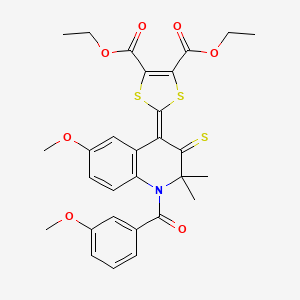![molecular formula C22H23N5O3 B11652649 N-[(Z)-[(3,4-Dimethoxyphenyl)amino][(4,6-dimethylpyrimidin-2-YL)amino]methylidene]benzamide](/img/structure/B11652649.png)
N-[(Z)-[(3,4-Dimethoxyphenyl)amino][(4,6-dimethylpyrimidin-2-YL)amino]methylidene]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(Z)-[(3,4-Dimetoxifenil)amino][(4,6-dimetilpirimidin-2-IL)amino]metilen]benzamida es un compuesto orgánico complejo que ha despertado interés en varios campos científicos debido a sus propiedades estructurales únicas y sus posibles aplicaciones. Este compuesto se caracteriza por la presencia de un grupo dimetoxifenil, un grupo dimetilpirimidinil y una parte benzamida, que contribuyen a su diverso comportamiento químico y actividades biológicas.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de N-[(Z)-[(3,4-Dimetoxifenil)amino][(4,6-dimetilpirimidin-2-IL)amino]metilen]benzamida generalmente implica la condensación de 3,4-dimetoxianilina con 4,6-dimetil-2-aminopirimidina en presencia de un aldehído adecuado, como el benzaldehído. La reacción a menudo se lleva a cabo bajo condiciones de reflujo en un solvente orgánico como etanol o metanol, con un catalizador ácido para facilitar la formación del enlace de base de Schiff .
Métodos de producción industrial
La producción industrial de este compuesto puede involucrar rutas sintéticas similares pero a mayor escala, con optimizaciones para el rendimiento y la pureza. Las técnicas como la síntesis de flujo continuo y el uso de reactores automatizados pueden mejorar la eficiencia y la escalabilidad del proceso de producción .
Análisis De Reacciones Químicas
Tipos de reacciones
N-[(Z)-[(3,4-Dimetoxifenil)amino][(4,6-dimetilpirimidin-2-IL)amino]metilen]benzamida experimenta varias reacciones químicas, que incluyen:
Reactivos y condiciones comunes
Oxidación: Permanganato de potasio en medio ácido o neutro.
Reducción: Borohidruro de sodio en metanol o etanol.
Sustitución: Mezcla nitrante (HNO3/H2SO4) para la nitración; halógenos (Cl2, Br2) en presencia de un ácido de Lewis para la halogenación.
Principales productos formados
Oxidación: Quinonas y otros derivados oxidados.
Reducción: Aminas correspondientes.
Sustitución: Derivados nitro o halogenados.
Aplicaciones Científicas De Investigación
N-[(Z)-[(3,4-Dimetoxifenil)amino][(4,6-dimetilpirimidin-2-IL)amino]metilen]benzamida tiene una amplia gama de aplicaciones en la investigación científica:
Biología: Investigado por sus posibles propiedades antimicrobianas y antifúngicas.
Industria: Utilizado en el desarrollo de nuevos materiales y como componente en productos químicos especiales.
Mecanismo De Acción
El mecanismo de acción de N-[(Z)-[(3,4-Dimetoxifenil)amino][(4,6-dimetilpirimidin-2-IL)amino]metilen]benzamida involucra su interacción con objetivos moleculares específicos, como enzimas o receptores. La estructura del compuesto le permite formar enlaces de hidrógeno y otras interacciones con estos objetivos, modulando su actividad y provocando varios efectos biológicos. Las vías involucradas pueden incluir la inhibición de la actividad enzimática o la interrupción de los procesos celulares.
Comparación Con Compuestos Similares
Compuestos similares
- N-(4,6-Dimetilpirimidin-2-il)-2-(5-fenil-2H-tetrazol-2-il)acetohidrazida
- 1-(4,6-Dimetilpirimidin-2-il)-3-[(5-fenil-2H-tetrazol-2-il)metil]-1H-pirazol-5-ol
Singularidad
N-[(Z)-[(3,4-Dimetoxifenil)amino][(4,6-dimetilpirimidin-2-IL)amino]metilen]benzamida es único debido a su combinación específica de grupos funcionales, que confieren reactividad química y actividad biológica distintas. Su capacidad para sufrir diversas transformaciones químicas e interactuar con múltiples objetivos biológicos lo convierte en un compuesto versátil en investigación y aplicaciones industriales.
Propiedades
Fórmula molecular |
C22H23N5O3 |
|---|---|
Peso molecular |
405.4 g/mol |
Nombre IUPAC |
N-[(E)-N-(3,4-dimethoxyphenyl)-N'-(4,6-dimethylpyrimidin-2-yl)carbamimidoyl]benzamide |
InChI |
InChI=1S/C22H23N5O3/c1-14-12-15(2)24-21(23-14)27-22(26-20(28)16-8-6-5-7-9-16)25-17-10-11-18(29-3)19(13-17)30-4/h5-13H,1-4H3,(H2,23,24,25,26,27,28) |
Clave InChI |
IAYPTIZHXYIFHT-UHFFFAOYSA-N |
SMILES isomérico |
CC1=CC(=NC(=N1)/N=C(\NC2=CC(=C(C=C2)OC)OC)/NC(=O)C3=CC=CC=C3)C |
SMILES canónico |
CC1=CC(=NC(=N1)N=C(NC2=CC(=C(C=C2)OC)OC)NC(=O)C3=CC=CC=C3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(3-cyano-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-2-yl)sulfanyl]-N-(3,4-dichlorophenyl)acetamide](/img/structure/B11652569.png)
![5-bromo-2-methoxy-N-[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)carbamothioyl]benzamide](/img/structure/B11652574.png)

![Propan-2-yl 5-[(6-bromo-2-methoxynaphthalen-1-yl)methoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B11652578.png)
![2-[4-(2-Hydroxyethyl)-1-piperazinyl]-3-{(Z)-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-A]pyrimidin-4-one](/img/structure/B11652582.png)
![(6Z)-2-cyclohexyl-5-imino-6-({5-[(4-methylphenyl)sulfanyl]furan-2-yl}methylidene)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11652588.png)
![Tetrahydrofuran-2-ylmethyl 4-[3-(benzyloxy)-4-methoxyphenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B11652591.png)
![Diethyl 1-(4-ethoxyphenyl)-4-[3-(trifluoromethyl)phenyl]-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B11652597.png)
![3-(4-methoxyphenyl)-6-[(E)-phenyldiazenyl]-3,4-dihydro-2H-1,3-benzoxazine](/img/structure/B11652610.png)
![5-nitro-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B11652616.png)
![(5E)-3-[4-Oxo-4-(1-pyrrolidinyl)butyl]-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11652621.png)
![3-chloro-N-[(1Z)-4,4,5,8-tetramethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]aniline](/img/structure/B11652623.png)
![(5E)-5-{3-chloro-5-methoxy-4-[2-(3-methylphenoxy)ethoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11652633.png)

